molecular formula C11H11N3O2 B3338336 Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 886497-70-7

Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B3338336
CAS RN: 886497-70-7
M. Wt: 217.22 g/mol
InChI Key: LMGDCQPGJBSJMD-UHFFFAOYSA-N
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Description

“Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate” is a useful research chemical . It is a derivative of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, which include “this compound”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was poured into crushed ice, neutralized with sodium carbonate (Na 2 CO 3) (pH 7–8), and extracted with chloroform (CHCl 3) (3×300 mL) .


Molecular Structure Analysis

The molecular structure of “this compound” was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .


Chemical Reactions Analysis

The chemical reactions involving “this compound” were evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C11H11N3O2 and a molecular weight of 217.22 .

Mechanism of Action

The possible mechanism of action of “Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate” was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)8-6-10-12-5-4-9(7-2-3-7)14(10)13-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDCQPGJBSJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC=NC2=C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187638
Record name Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886497-70-7
Record name Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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